1-(4-Iodobenzyl)-1h-1,2,4-triazol-3-amine
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Overview
Description
1-(4-Iodobenzyl)-1h-1,2,4-triazol-3-amine is a chemical compound with potential applications in various fields of research and industry. It is characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a 1,2,4-triazole ring. This compound is of interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodobenzyl)-1h-1,2,4-triazol-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-iodobenzyl bromide, which is prepared by brominating 4-iodotoluene.
Formation of 1,2,4-Triazole Ring: The 1,2,4-triazole ring is formed through a cycloaddition reaction involving sodium azide and an alkyne derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodobenzyl)-1h-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or organometallic compounds.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Sodium azide, organometallic reagents, and bases like potassium carbonate are commonly used.
Oxidation/Reduction: Standard oxidizing agents like potassium permanganate and reducing agents like sodium borohydride may be employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation/Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Iodobenzyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Iodobenzyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Iodobenzyl)(4H-1,2,4-triazol-4-yl)amino)benzonitrile
- 4-((1H-Imidazol-1-yl)(4-iodobenzyl)amino)benzonitrile
Uniqueness
1-(4-Iodobenzyl)-1h-1,2,4-triazol-3-amine is unique due to its specific substitution pattern and the presence of the 1,2,4-triazole ring, which imparts distinct chemical and biological properties. Its iodine atom provides a handle for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C9H9IN4 |
---|---|
Molecular Weight |
300.10 g/mol |
IUPAC Name |
1-[(4-iodophenyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9IN4/c10-8-3-1-7(2-4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) |
InChI Key |
KBRYRPGYIWTQAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)N)I |
Origin of Product |
United States |
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